
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphanylidene group, which is a phosphorus-containing functional group, and a heptan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of a suitable precursor with a phosphine reagent. One common method is the reaction of 3,3-dimethylheptan-2-one with tributylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phosphanylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphanylidene compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one involves its interaction with molecular targets through the phosphanylidene group. This group can form bonds with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
Uniqueness
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is unique due to the presence of the phosphanylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
52356-90-8 |
|---|---|
Formule moléculaire |
C21H43OP |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(tributyl-λ5-phosphanylidene)heptan-2-one |
InChI |
InChI=1S/C21H43OP/c1-7-11-15-21(5,6)20(22)19-23(16-12-8-2,17-13-9-3)18-14-10-4/h19H,7-18H2,1-6H3 |
Clé InChI |
WQPPAPPXMKRLDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)C(=O)C=P(CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


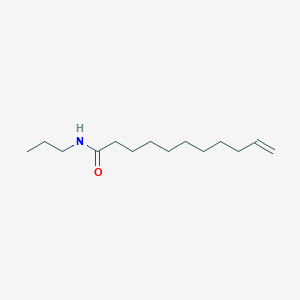


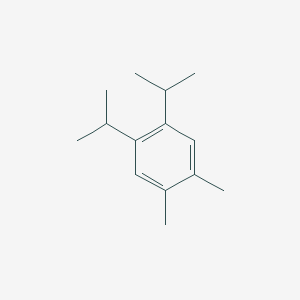

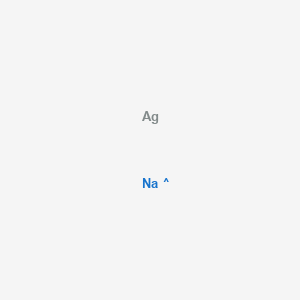
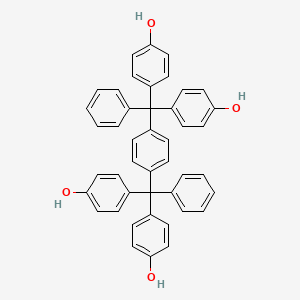
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
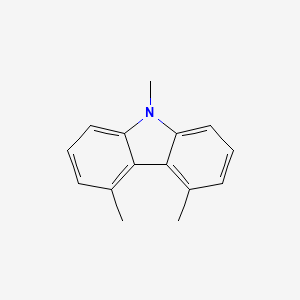
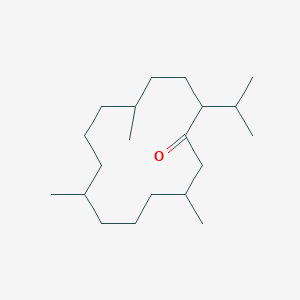
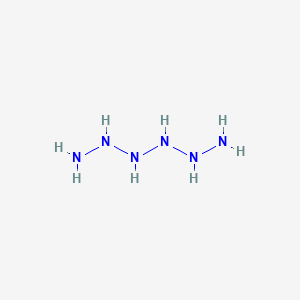
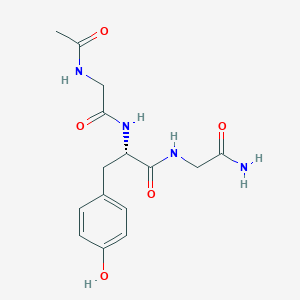
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)

